(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane
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Overview
Description
(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring substituted with two chlorine atoms and a phenyl group, as well as a triethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane typically involves the reaction of 2,2-dichloro-1-phenylcyclopropane with triethylsilane in the presence of a catalyst. Common catalysts used in this reaction include transition metal complexes such as palladium or platinum. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminosilanes, while oxidation reactions can produce silanols .
Scientific Research Applications
(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The cyclopropyl ring and phenyl group provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dichloro-1-phenylcyclopropyl)methylsilane
- (2,2-Dichloro-1-phenylcyclopropyl)dimethylsilane
- (2,2-Dichloro-1-phenylcyclopropyl)diphenylsilane
Uniqueness
(2,2-Dichloro-1-phenylcyclopropyl)(triethyl)silane is unique due to its triethylsilane moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and can be used in a wider range of applications .
Properties
CAS No. |
112805-18-2 |
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Molecular Formula |
C15H22Cl2Si |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(2,2-dichloro-1-phenylcyclopropyl)-triethylsilane |
InChI |
InChI=1S/C15H22Cl2Si/c1-4-18(5-2,6-3)14(12-15(14,16)17)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
QGUBZZVVVDOPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1(CC1(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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